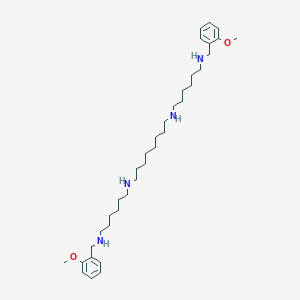

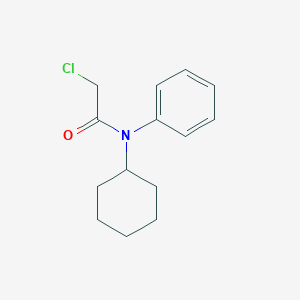

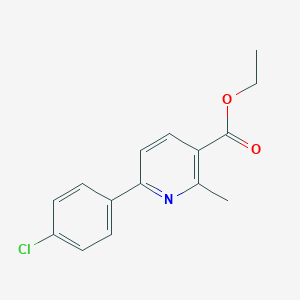

2-chloro-N-cyclohexyl-N-phenylacetamide

説明

Synthesis Analysis

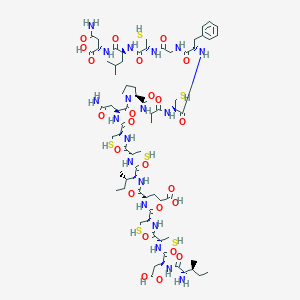

The synthesis of 2-Chloro-N-cyclohexyl-N-phenylacetamide and related compounds involves intricate processes that have been explored in several studies. For example, the synthesis of N-phenyl-2,2-dichloroacetamide derivatives highlights the complexity and precision required in chemical synthesis techniques (Choudhary, Bee, Gupta, & Tandon, 2013). These processes often involve multiple steps, including the use of specific catalysts and conditions to achieve the desired chemical structure.

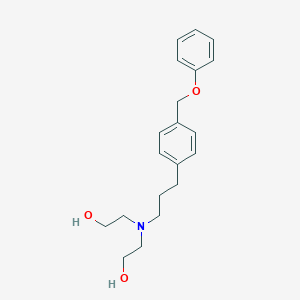

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclohexyl-N-phenylacetamide is crucial for understanding its properties and reactivity. Studies using techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy have been conducted to determine the vibrational characteristics and structural details of similar compounds (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009). These analyses provide insights into the compound's molecular geometry, bond lengths, and angles, which are essential for predicting its behavior in chemical reactions.

Chemical Reactions and Properties

The chemical reactions involving 2-Chloro-N-cyclohexyl-N-phenylacetamide include various transformations and interactions with other chemical entities. Research has shown that derivatives of N-phenyl-2,2-dichloroacetamide participate in reactions that elucidate their reactivity and potential for forming new compounds (Arjunan, Mohan, Subramanian, & Gowda, 2004). These studies are pivotal for expanding the applications of such compounds in various fields.

科学的研究の応用

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide has been studied for its antifungal and antibiofilm properties, particularly against clinical isolates of Candida tropicalis and Candida parapsilosis .

Detailed Description of the Methods of Application or Experimental Procedures

The Minimum Inhibitory Concentration (MIC) of the test drugs was determined by microdilution . An association study was performed with A1Cl and fluconazole (checkerboard), revealing indifference by decreasing . In the micromorphological assay, the test drugs reduced the production of virulence structures compared to the control (concentration-dependent effect) .

Thorough Summary of the Results or Outcomes Obtained

A1Cl obtained MIC values ranging from 16 and 256 μg/ml . A1Cl showed fungicidal activity, emphasizing the solid antifungal potential of this drug . A1Cl inhibited in vitro biofilm formation at all concentrations tested (1/4MIC to 8 × MIC) and reduced mature biofilm biomass . In the ex vivo biofilm susceptibility testing (human nails fragments), A1Cl inhibited biofilm formation and reduced mature biofilm biomass (p < 0.05) more than 50% at MIC .

Stabilizer for Cellulose Ester Varnishes

Specific Scientific Field

Chemical Engineering and Material Science

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide is used as a stabilizer in cellulose ester varnishes . These varnishes are often used in coatings for various materials, including wood and metal .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically mixed with the varnish during the manufacturing process to enhance its stability . The exact concentration can vary depending on the specific formulation of the varnish .

Thorough Summary of the Results or Outcomes Obtained

The addition of 2-chloro-N-cyclohexyl-N-phenylacetamide can improve the longevity and durability of the varnish, making it more resistant to environmental factors such as heat and humidity .

Intermediate in Rubber Accelerator Synthesis

Specific Scientific Field

Chemical Engineering and Industrial Manufacturing

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide is used as an intermediate in the synthesis of rubber accelerators . These accelerators are chemicals used to speed up the vulcanization process of rubber .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically reacted with other chemicals to produce the rubber accelerator . The exact procedure can vary depending on the specific type of accelerator being produced .

Thorough Summary of the Results or Outcomes Obtained

The use of 2-chloro-N-cyclohexyl-N-phenylacetamide in the production of rubber accelerators can lead to more efficient vulcanization processes, improving the quality and performance of the final rubber product .

Dyes and Dye Intermediate Synthesis

Specific Scientific Field

Chemical Engineering and Industrial Manufacturing

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide is used in the synthesis of dyes and dye intermediates . These dyes can be used in a variety of industries, including textiles, plastics, and printing .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically reacted with other chemicals to produce the desired dye or dye intermediate . The exact procedure can vary depending on the specific type of dye being produced .

Thorough Summary of the Results or Outcomes Obtained

The use of 2-chloro-N-cyclohexyl-N-phenylacetamide in the production of dyes can lead to a wide range of colors and properties, improving the versatility and performance of the final dye product .

Camphor Synthesis

Specific Scientific Field

Chemical Engineering and Industrial Manufacturing

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide is used in the synthesis of camphor . Camphor is a waxy, flammable substance with a strong aroma, used in a variety of applications such as moth repellents, flavorings, and embalming fluids .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically reacted with other chemicals in a series of steps to produce camphor . The exact procedure can vary depending on the specific formulation of the camphor .

Thorough Summary of the Results or Outcomes Obtained

The use of 2-chloro-N-cyclohexyl-N-phenylacetamide in the production of camphor can lead to a high-quality product with a strong, distinctive aroma .

Continuous Flow Synthesis of Diclofenac Sodium

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

2-chloro-N-cyclohexyl-N-phenylacetamide is used in the continuous flow synthesis of diclofenac sodium, a nonsteroidal anti-inflammatory drug .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is reacted with 2,6-dichlorophenol in a cascade etherification/Smiles rearrangement reaction to give N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide . This is a key step in the multistep synthesis of diclofenac sodium .

Thorough Summary of the Results or Outcomes Obtained

Diclofenac sodium was obtained in 63% overall yield in a total reaction time of 205 min, with an average yield of above 90% for each step . This method reduces waste and avoids the use of highly toxic and corrosive chloroacetyl chloride .

Safety And Hazards

The safety data sheet for 2-chloro-N-cyclohexyl-N-phenylacetamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

特性

IUPAC Name |

2-chloro-N-cyclohexyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAVIQBJLVXQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383493 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-cyclohexyl-N-phenylacetamide | |

CAS RN |

100721-33-3 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)

![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)